Cas no 72093-09-5 (Pyridine, 5-chloro-2,4-dimethyl-)

ピリジン、5-クロロ-2,4-ジメチル-は、有機合成において重要な中間体として広く利用される化合物です。分子式C7H8ClNで表され、クロロ基とメチル基がピリジン環に選択的に置換した構造を持ちます。この特異的な構造により、医薬品や農薬の合成における反応性が高く、特にヘテロ環化合物の修飾反応において優れた反応性を示します。高い純度と安定性を備えており、精密有機合成における原料としての信頼性が特徴です。また、その独特の電子特性は金属錯体形成にも応用可能で、触媒設計などの分野でも有用性が認められています。

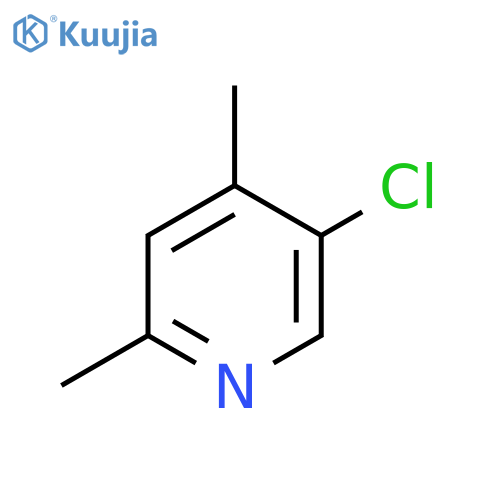

72093-09-5 structure

商品名:Pyridine, 5-chloro-2,4-dimethyl-

CAS番号:72093-09-5

MF:C7H8ClN

メガワット:141.598120689392

CID:4927204

Pyridine, 5-chloro-2,4-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2,4-dimethylpyridine

- Pyridine, 5-chloro-2,4-dimethyl-

- STL191191

-

- インチ: 1S/C7H8ClN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3

- InChIKey: WWBKMXBBBWWMKT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(C)C=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 12.9

Pyridine, 5-chloro-2,4-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023023620-1g |

5-Chloro-2,4-dimethylpyridine |

72093-09-5 | 97% | 1g |

$1780.80 | 2023-09-01 | |

| Alichem | A023023620-250mg |

5-Chloro-2,4-dimethylpyridine |

72093-09-5 | 97% | 250mg |

$707.20 | 2023-09-01 | |

| Alichem | A023023620-500mg |

5-Chloro-2,4-dimethylpyridine |

72093-09-5 | 97% | 500mg |

$989.80 | 2023-09-01 |

Pyridine, 5-chloro-2,4-dimethyl- 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

72093-09-5 (Pyridine, 5-chloro-2,4-dimethyl-) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量